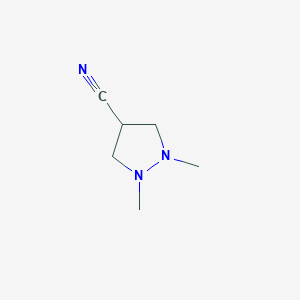
4-(2-Aminophenyl)butanoic acid
Übersicht
Beschreibung
“4-(2-Aminophenyl)butanoic acid” is a chemical compound with the molecular formula C10H13NO2 . It is also known by other names such as “4-(2-Aminophenyl)-2,4-dioxobutanoic acid” and "Benzenebutanoic acid, 2-amino-α,γ-dioxo-" .
Molecular Structure Analysis
The molecular structure of “4-(2-Aminophenyl)butanoic acid” consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 179.221 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Aminophenyl)butanoic acid” include a molecular weight of 215.67700, a density of 1.177g/cm3, and a boiling point of 364ºC at 760 mmHg . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Intermediates
- 4-(2-Aminophenyl)butanoic acid is a key intermediate in the synthesis of thymidylate synthase inhibitors, crucial for pharmaceutical applications. This synthesis, characterized by mild reaction conditions and suitability for industrial-scale production, highlights its significance in drug development (Yuan Guo-qing, 2013).
Spectroscopic and Structural Investigations
- Spectroscopic studies, including FT-IR and FT-Raman, along with theoretical calculations, have been performed on derivatives of butanoic acid. These studies are crucial for understanding the stability, reactivity, and potential applications of these compounds in nonlinear optical materials and pharmacology (K. Vanasundari et al., 2018).
Antifungal and Antibiotic Properties
- A novel butanoic acid derivative, thiobutacin, was isolated from Lechevalieria aerocolonigenes and exhibited notable antifungal and antioomycete activities. This discovery underlines the potential of 4-(2-Aminophenyl)butanoic acid derivatives in developing new antibiotics (Jung Yeop Lee et al., 2004).
Role in TRPV1 Modulation
- Derivatives of 4-(2-Aminophenyl)butanoic acid have been identified as TRPV1 channel modulators. These compounds show promise in pharmacological applications, especially in the context of pain management and neurology (F. Aiello et al., 2016).
Synthesis of LY518674 Intermediate
- An organic solvent-free process for synthesizing 4-(4-hydroxyphenyl)butanoic acid, an intermediate in the synthesis of LY518674, highlights the chemical versatility and industrial applicability of butanoic acid derivatives (L. Delhaye et al., 2006).
Eigenschaften
IUPAC Name |
4-(2-aminophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJUPMPORLHXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329100 | |
| Record name | 4-(2-aminophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminophenyl)butanoic acid | |
CAS RN |
145486-67-5 | |
| Record name | 4-(2-aminophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)








![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)

